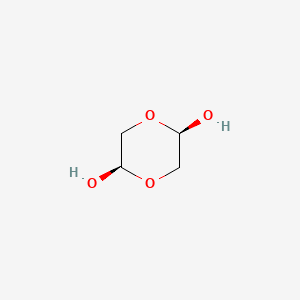

1,4-Dioxane-2,5-diol, cis-

Description

Historical Context of 1,4-Dioxane (B91453) Chemistry and Substituted Derivatives

The parent compound, 1,4-dioxane, was first synthesized in 1863 and has since been utilized in a multitude of industrial applications, primarily as a solvent stabilizer. scielo.org.co Its synthesis on a commercial scale began in the 1920s. nih.gov The chemistry of 1,4-dioxane and its derivatives has been a subject of interest for over a century, with research expanding from the parent molecule to a wide array of substituted analogs. The development of synthetic methodologies for substituted 1,4-dioxanes has been driven by their presence in numerous bioactive compounds and their utility as versatile building blocks in organic synthesis. pnas.orgresearchgate.net These methods often involve the cyclization of diols or the reaction of epoxides with diols, allowing for the introduction of various functional groups and stereochemical arrangements onto the dioxane core. researchgate.netrsc.org

The Significance of Glycoaldehyde Dimerization in Chemical Systems

cis-1,4-Dioxane-2,5-diol is intrinsically linked to glycolaldehyde (B1209225), as it is the product of the dimerization of this fundamental monosaccharide. wikipedia.org In aqueous solutions, glycolaldehyde exists in equilibrium with its dimeric form, with the dimer being a significant species. wikipedia.org This dimerization is a crucial aspect of the formose reaction, a process that leads to the formation of a complex mixture of sugars from formaldehyde. wikipedia.orgnih.govmdpi.com Glycolaldehyde acts as an intermediate in this reaction, and its dimerization is a key step in the pathway to higher-order carbohydrates. wikipedia.orgmdpi.com

The study of glycolaldehyde and its dimerization has profound implications for prebiotic chemistry and the theory of abiogenesis. Glycolaldehyde has been detected in interstellar space, suggesting its availability on the early Earth. pnas.orgresearchgate.net Its dimerization and subsequent reactions are considered a plausible route for the formation of more complex sugars, such as ribose, a key component of RNA. researchgate.net Research has shown that amino acids and dipeptides can catalyze the formation of tetroses from glycolaldehyde, highlighting a potential pathway for the emergence of biologically relevant molecules. rsc.orgwikipedia.org The dimerization of the formyl radical, a precursor to glycolaldehyde, is also considered a viable formation pathway in astrophysical contexts. researchgate.net

Stereochemical Specificity of the cis-Configuration in 1,4-Dioxane-2,5-diol (B51511) Research

The stereochemistry of 1,4-Dioxane-2,5-diol is of paramount importance, with the cis and trans isomers exhibiting distinct properties and reactivity. In the context of this article, the focus remains solely on the cis-isomer. Research has shown that in the stable crystalline phase of glycolaldehyde dimer, the hydroxyl groups are oriented in the axial positions. This axial placement in the cis configuration has significant stereochemical implications.

Data Tables

Table 1: Physicochemical Properties of 1,4-Dioxane-2,5-diol

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₄ | nih.govhsppharma.com |

| Molecular Weight | 120.10 g/mol | nih.govhsppharma.com |

| Appearance | White solid | hsppharma.com |

| Melting Point | 97 °C | wikipedia.org |

| Boiling Point | 312.4 °C at 760 mmHg | hsppharma.com |

| Density | 1.455 g/cm³ | hsppharma.com |

| Flash Point | 142.8 °C | hsppharma.com |

| Solubility in Water | 0.1 g/mL, clear, colorless | hsppharma.com |

| CAS Number | 23147-58-2 | hsppharma.com |

Structure

3D Structure

Properties

CAS No. |

110822-85-0 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

(2R,5R)-1,4-dioxane-2,5-diol |

InChI |

InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2/t3-,4-/m1/s1 |

InChI Key |

ATFVTAOSZBVGHC-QWWZWVQMSA-N |

Isomeric SMILES |

C1[C@@H](OC[C@@H](O1)O)O |

Canonical SMILES |

C1C(OCC(O1)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 1,4 Dioxane 2,5 Diol

Mechanistic Investigations of Glycoaldehyde Dimerization to Form cis-1,4-Dioxane-2,5-diol

The dimerization of glycolaldehyde (B1209225) is a key process for forming the 1,4-dioxane-2,5-diol (B51511) ring system. This reaction can be influenced by various catalytic conditions, which in turn affect the yield and stereochemistry of the product.

Acid-Catalyzed Approaches and Reaction Optimization

The direct condensation of α-hydroxycarboxylic acids, such as glycolic acid, to form 1,4-dioxane-2,5-diones often results in low yields due to the competing formation of linear and cyclic oligomers. google.com For instance, the preparation of 3,6-diphenyl-1,4-dioxane-2,5-dione from mandelic acid using a catalytic amount of p-toluenesulfonic acid in refluxing benzene (B151609) yielded only 11% of the desired product, with significant oligomer formation. google.com

A more common and effective approach involves a two-step reaction. google.com First, an α-hydroxy acid is heated to form oligomers with the removal of water. In the second step, these oligomers undergo thermolysis in the presence of a catalyst at high temperatures (around 250°C) to yield the 1,4-dioxane-2,5-dione. google.com To improve this process, which can suffer from tar formation and slow production rates, an inert gas can be used to carry the product from the reaction mixture to a solvent system. google.com

Alternative Catalytic Systems in Dimerization Processes

Beyond traditional acid catalysis, other catalytic systems have been explored for dimerization. For instance, the synthesis of 1,4-dioxane-2,5-dione can be achieved by heating sodium O-(chloroacetyl)glycolate or by the distillation of the sodium salts of 2-bromocarboxylic acids. google.com

Ruthenium pincer complexes have also been shown to be effective catalysts. For example, the dehydrogenative coupling of ethylene (B1197577) glycol with amines to form oxalamides, a reaction that proceeds through a glycolaldehyde intermediate, has been successfully catalyzed by these complexes. rsc.org Specifically, the reaction of the glycolaldehyde dimer, 1,4-dioxane-2,5-diol, with benzylamine (B48309) in the presence of a ruthenium catalyst yielded the corresponding oxalamide, supporting the role of glycolaldehyde as an intermediate. rsc.org

Solid acid catalysts, such as ZrO2/TiO2, have been employed for the synthesis of 1,4-dioxane (B91453) from oxirane (ethylene oxide) dimerization at low temperatures. mdpi.com The catalytic performance is influenced by the acid properties of the catalyst, with a synergy between Brønsted and Lewis acids enhancing the conversion of ethylene oxide and the yield of 1,4-dioxane. mdpi.com

| Catalyst System | Reactants | Product | Key Features |

| p-Toluenesulfonic acid | Mandelic acid | 3,6-Diphenyl-1,4-dioxane-2,5-dione | Low yield (11%), significant oligomer formation. google.com |

| Heat/Catalyst (Two-step) | α-Hydroxy acid | 1,4-Dioxane-2,5-dione | Formation of oligomers followed by thermolysis. google.com |

| Sodium O-(chloroacetyl)glycolate | Heat | 1,4-Dioxane-2,5-dione | Sublimation of products. google.com |

| Ruthenium pincer complex | Ethylene glycol and amines | Oxalamides | Proceeds via a glycolaldehyde intermediate. rsc.org |

| ZrO2/TiO2 | Oxirane | 1,4-Dioxane | High conversion and selectivity at low temperatures. mdpi.com |

Stereoselective Synthesis of cis-1,4-Dioxane-2,5-diol and its Derivatives

The stereochemistry of the 1,4-dioxane ring is crucial for its application in complex molecule synthesis. Controlling the diastereoselectivity and achieving enantioselective synthesis are key areas of research.

Control of cis-Diastereoselectivity in Dioxane Ring Formation

The formation of the 1,4-dioxane ring can be highly stereoselective. For instance, the synthesis of 1,4-dioxanes from cis- and trans-substituted oxiranes with 2-bromoethanol, catalyzed by boron trifluoride-diethyl ether complex, leads to the corresponding trans- and cis-hydroxy ethers, respectively. researchgate.net Subsequent etherification with potassium hydroxide (B78521) in ethanol (B145695) yields the 2,3-disubstituted-1,4-dioxanes. researchgate.net

The oxa-Michael reaction of cis-arranged δ-siloxyenones with 1,3,5-trioxane (B122180) and methanesulfonic acid provides a stereoselective route to cis-trisubstituted 1,3-dioxanes with yields ranging from 81% to 95%. researchgate.net This methodology is valuable for synthesizing cis-arranged heterocyclic systems.

Enantioselective Synthesis Strategies for Chiral Dioxane Diols

Enantioselective synthesis of chiral diols is essential for producing optically active compounds. mdpi.com One approach involves the iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones, which can produce chiral diols in high yields (80-95%) and high enantioselectivity (up to 95% ee). researchgate.net

Another strategy is the enantioselective synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog. This process starts from (2R,3R)-dimethyl tartrate, which is converted to a chiral dioxane intermediate and then elaborated into the final nucleoside analogs. mdpi.com

Enzymatic reductions also offer a powerful tool for enantioselective synthesis. Alcohol dehydrogenases (ADHs) have been used for the stereoselective reduction of 1,4-diaryl-1,4-diones to the corresponding (1S,4S)-diols with high diastereomeric and enantiomeric excess. mdpi.com

Furthermore, domino reactions catalyzed by chiral organocatalysts can achieve high enantioselectivity. For example, an asymmetric formal [3 + 2] annulation between N-Boc-isatin imines and 1,4-dithiane-2,5-diol (B140307) (a sulfur analog of glycolaldehyde dimer) using a chiral tertiary amine-squaramide catalyst produces chiral 3-amino-2-oxindoles with excellent enantioselectivity (88–96% ee). beilstein-journals.org

| Method | Starting Material | Product | Key Features |

| Iridium-catalyzed asymmetric hydrogenation | Racemic α-substituted lactones | Chiral diols | High yield (80-95%) and enantioselectivity (up to 95% ee). researchgate.net |

| Multi-step synthesis from tartrate | (2R,3R)-Dimethyl tartrate | Chiral homo-N-nucleoside analogs | Utilizes a chiral starting material to build the dioxane ring. mdpi.com |

| Enzymatic reduction | 1,4-Diaryl-1,4-diones | (1S,4S)-1,4-Diaryl-1,4-diols | High diastereoselectivity (>99% de) and enantioselectivity (>99% ee) using ADHs. mdpi.com |

| Chiral organocatalysis (Domino reaction) | N-Boc-isatin imines and 1,4-dithiane-2,5-diol | Chiral 3-amino-2-oxindoles | High enantioselectivity (88–96% ee). beilstein-journals.org |

Multi-step Synthetic Routes Incorporating 1,4-Dioxane-2,5-diol Precursors

The synthesis of complex molecules often involves multi-step routes where a pre-formed 1,4-dioxane ring or its precursor is incorporated. The direct use of α-hydroxycarboxylic acids to form the dioxane ring is often low-yielding. google.com A more reliable method is the two-step process involving the formation of oligomers followed by catalytic thermolysis. google.com

For example, the synthesis of 1,4-dioxane-2,5-dione from methyl glycolate (B3277807) involves an initial step of forming a methyl glycolate oligomer using stannous octoate as a catalyst. chemicalbook.com This oligomer is then heated under vacuum to distill the crude glycolide (B1360168) product, which is further purified by recrystallization to yield 62% of the final product. chemicalbook.com

In another example, a process for preparing 1,4-dioxane-2,5-diones involves reacting an α-hydroxy acid oligomer or its ester over a fixed-bed catalyst system at temperatures between 150°C and 350°C. google.com This method can be applied to the synthesis of chiral structures from an ester of an α-hydroxy acid dimer substrate. google.com

The glycolaldehyde dimer itself can be used as a precursor in enzymatic reactions. For instance, in the asymmetric synthesis of the antiviral drug lamivudine, glycolaldehyde dimer is reacted with 1,4-dithiane-2,5-diol in the presence of an enzyme and an acyl donor to form a key 1,3-oxathiolane (B1218472) intermediate. beilstein-journals.org

Stereochemical and Conformational Analysis of Cis 1,4 Dioxane 2,5 Diol

Elucidation of cis-Diastereomeric Configuration and its Influence on Molecular Structure

The nomenclature cis-1,4-Dioxane-2,5-diol specifies a particular stereochemical arrangement. In the six-membered 1,4-dioxane (B91453) ring, the substituents at positions 2 and 5 are located on the same side of the ring's approximate plane. This is in contrast to the trans-isomer, where they are on opposite sides. The cis configuration arises from the dimerization of two glycolaldehyde (B1209225) molecules where the stereocenters (C2 and C5) have the same chirality (R,R or S,S). However, since the molecule possesses a center of inversion, the cis isomer is a meso compound and thus achiral.

The molecular structure of the 1,4-dioxane-2,5-diol (B51511) core is based on a six-membered ring containing two oxygen atoms at positions 1 and 4. X-ray diffraction studies on the related trans-isomer have definitively established a chair conformation for the dioxane ring in the solid state. irb.hr It is reasonable to infer that the cis-isomer also predominantly adopts a chair conformation, as theoretical studies on the parent 1,4-dioxane molecule show the chair conformer to be significantly more stable than twist-boat forms in various phases. researchgate.net

Table 1: Selected Crystallographic Data for trans-1,4-Dioxane-2,5-diol This data provides a reference for the general bond lengths and angles of the 1,4-dioxane-2,5-diol ring system.

| Parameter | Value (Å or °) | Source |

| Bond Lengths | ||

| C2-O1 | 1.42 | irb.hr |

| C2-O(H) | 1.41 | irb.hr |

| C3-O1 | 1.43 | irb.hr |

| Bond Angles | ||

| O1-C2-C3 | 110.5 | irb.hr |

| C2-O1-C6 | 112.1 | irb.hr |

Note: Atom numbering may differ based on crystallographic convention. The data is illustrative of the general molecular geometry.

Conformational Preferences and Ring Dynamics of the 1,4-Dioxane Core in cis-Diols

The 1,4-dioxane ring in cis-1,4-Dioxane-2,5-diol is not static but undergoes dynamic processes, primarily ring inversion (or ring-flipping). For the cis-isomer, this involves an equilibrium between the diaxial and diequatorial conformers.

cis-(a,a) ⇌ cis-(e,e)

The position of this equilibrium is dictated by the relative steric and electronic energies of the two chair forms. Generally, for substituted cyclohexanes, bulky groups prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. In the case of the cis-diol, the diequatorial conformer would typically be expected to be more stable than the diaxial conformer due to the reduced steric strain of the hydroxyl groups.

However, the presence of heteroatoms (oxygen) in the ring introduces additional factors. The anomeric effect, which involves the stabilization of an axial electronegative substituent by delocalization of a lone pair from an adjacent ring heteroatom, can favor axial conformations. In cis-1,4-Dioxane-2,5-diol, each hydroxyl group is alpha to a ring oxygen. This could potentially stabilize the diaxial conformation to some extent. Furthermore, intramolecular hydrogen bonding between a hydroxyl group and a ring oxygen is conformation-dependent and can influence the equilibrium.

In the related trans-isomer, X-ray crystallography shows that the hydroxyl groups exclusively occupy axial positions in the stable crystal phase. irb.hr This preference for the diaxial conformation in the trans isomer is driven by the powerful stabilizing influence of the anomeric effect from both ring oxygens, which outweighs the steric hindrance. For the cis-isomer, the diequatorial conformer is generally predicted to be of lower energy in solution, though the exact energy difference and population of each conformer would be influenced by the solvent. researchgate.net The ring can also adopt higher-energy twist-boat conformations, which may serve as intermediates during the ring-flipping process. researchgate.netnih.gov

Table 2: Conformational Equilibrium of cis-1,4-Dioxane-2,5-diol

| Conformer | Hydroxyl Group Orientations | Expected Relative Stability (in non-polar solvent) | Key Influencing Factors |

| Chair 1 | Diequatorial (e,e) | More Stable | Avoidance of 1,3-diaxial steric strain. |

| Chair 2 | Diaxial (a,a) | Less Stable | Steric hindrance between axial OH groups and axial hydrogens; potential stabilization from anomeric effect and intramolecular H-bonding. |

| Twist-Boat | - | High Energy Intermediate | Flexible conformation, transiently populated during ring inversion. |

Influence of Hydroxyl Groups on Stereochemical Stability and Reactivity

The two hydroxyl groups are the primary determinants of the chemical personality of cis-1,4-Dioxane-2,5-diol. Their orientation—axial or equatorial—profoundly affects the molecule's stability and reactivity.

Stereochemical Stability: The stability of the cis-isomer is intrinsically linked to the conformational equilibrium discussed above. The presence of intramolecular hydrogen bonds can significantly stabilize certain conformations. For instance, in a diequatorial conformation, a hydroxyl group's hydrogen could potentially interact with the lone pair of the adjacent ring oxygen. In the diaxial form, an intramolecular hydrogen bond could form between the two hydroxyl groups, although this might create a strained geometry. The solvent plays a crucial role; polar, hydrogen-bond-accepting solvents can disrupt intramolecular hydrogen bonds, thereby shifting the conformational equilibrium.

Reactivity: The accessibility of the hydroxyl groups for chemical reactions is sterically dependent.

Equatorial Hydroxyls: These are generally more sterically accessible to incoming reagents, leading to faster reaction rates for processes like esterification or etherification.

Axial Hydroxyls: These are more sterically hindered by the ring structure itself and by the other axial substituents (hydrogens at C3 and C6). Reactions at axial hydroxyls are often slower.

This differential reactivity allows for potential regioselective reactions if the conformational equilibrium can be controlled or if one conformer is significantly more populated. Furthermore, the electronic properties of the hydroxyl groups are modulated by their orientation. Studies on related hydroxylated six-membered rings have shown that equatorial hydroxyl groups are more electron-withdrawing than their axial counterparts. This difference in inductive effect can influence the pKa of the hydroxyl protons and the nucleophilicity of the oxygen atoms.

Reactivity and Mechanistic Organic Chemistry of Cis 1,4 Dioxane 2,5 Diol

Reactions Involving the gem-Diol Functionality of 1,4-Dioxane-2,5-diol (B51511)

The hydroxyl groups at the C-2 and C-5 positions are part of hemiacetal moieties, making them significantly more reactive than typical alcohol groups. This reactivity is central to the derivatization and functionalization of the molecule.

The hemiacetal groups of cis-1,4-dioxane-2,5-diol readily undergo reactions characteristic of aldehydes and ketones. In the presence of an acid catalyst, these hydroxyl groups can react with alcohols to form stable acetals. acs.orgorganic-chemistry.org This reaction proceeds through protonation of a hydroxyl group, which then departs as a water molecule to form a stabilized oxocarbenium ion. Subsequent nucleophilic attack by an alcohol molecule and deprotonation yields the final acetal (B89532) product. The process can be repeated at the second hemiacetal position to yield a di-acetal derivative.

The general mechanism, which is reversible, is as follows:

Protonation of the hemiacetal hydroxyl group by an acid catalyst. libretexts.orgpearson.com

Loss of a water molecule to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by an alcohol on the electrophilic carbon of the oxocarbenium ion.

Deprotonation to yield the acetal and regenerate the acid catalyst. pearson.com

Similarly, reaction with 1,2- or 1,3-diols in the presence of an acid catalyst can lead to the formation of cyclic ketals, effectively bridging the diol across the hemiacetal carbon. organic-chemistry.org The formation of these acetals and ketals is an equilibrium process. libretexts.org The reaction can be driven toward the product by removing water, often using a Dean-Stark apparatus. organic-chemistry.org

Conversely, the hydrolysis of these acetals back to cis-1,4-dioxane-2,5-diol is efficiently achieved by treatment with aqueous acid, which shifts the equilibrium back toward the hemiacetal by providing an excess of water. organic-chemistry.orglibretexts.org

The hydroxyl groups of cis-1,4-dioxane-2,5-diol can be functionalized through common reactions such as esterification and etherification. Due to the presence of two equivalent hydroxyl groups, these reactions can yield either mono- or di-substituted products. Achieving selective monofunctionalization in symmetrical diols often presents a challenge, but modern catalytic methods have been developed to provide high regioselectivity in related polyol systems. d-nb.infoualberta.ca

Catalyst-controlled regioselective alkylation, for instance, has been achieved using organotin, boronic acid, or iron-based catalysts in various carbohydrate and diol substrates. ualberta.carsc.org These catalysts can form a temporary cyclic intermediate with the cis-diol, activating one hydroxyl group over the other for subsequent reaction with an alkylating agent. rsc.org For example, iron catalysts have been shown to form cyclic dioxane-type intermediates to facilitate regioselective alkylation. rsc.org

The table below summarizes catalyst systems known to effect regioselective functionalization of cis-vicinal diols, which are analogous to the reactive sites in cis-1,4-dioxane-2,5-diol.

| Catalyst System | Reaction Type | Substrate Type | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Organotin Compounds (e.g., Bu2SnO) | Alkylation, Acylation | cis-Diols in pyranosides | Activation of the more nucleophilic equatorial hydroxyl group. | rsc.org |

| Boronic Acids | Benzylation, Silylation | Acyclic and cyclic diols | Forms reversible boronic esters, allowing functionalization at a specific hydroxyl. | ualberta.ca |

| Fe(dipm)3 (dipm = dipivaloylmethane) | Alkylation | Carbohydrates and diols | High regioselectivity for monoalkylation via a proposed cyclic intermediate. | rsc.org |

| Sn(IV) Catalysts (e.g., Me2SnCl2) | Cyclophosphorylation | cis-Diols in polyols | Regioselective formation of a cyclic stannylene acetal activates the diol for reaction. | acs.org |

| Pd/Lewis Acid Co-catalyst | Mono-O-allylation | Polyols | Site-switchable functionalization by changing the Lewis acid component. | d-nb.info |

Ring-Opening and Ring-Transformation Reactions of the Dioxane Nucleus

The 1,4-dioxane (B91453) ring, while generally stable under neutral and basic conditions, can undergo cleavage under specific chemical pressures. fishersci.fr Ring-opening reactions of the cis-1,4-dioxane-2,5-diol nucleus typically require conditions that can break the C-O bonds of the ether linkages.

One potential pathway for ring-opening is through acid-catalyzed hydrolysis, which, in addition to regenerating the hemiacetals, can lead to the complete breakdown of the dimeric structure to its monomeric unit, glycolaldehyde (B1209225). This is conceptually similar to the ring-opening polymerization of related 1,4-dioxane-2,5-diones (glycolides), which are polyester (B1180765) precursors. researchgate.netresearchgate.net The polymerization of these diones proceeds via ring-opening of the cyclic di-ester, a reaction often catalyzed by organometallic or organic catalysts. researchgate.net

Reductive cleavage of the C-O bonds using strong reducing agents can also lead to ring-opening. For instance, the reductive cleavage of chiral dioxane acetals has been studied and shown to proceed with high stereoselectivity, yielding functionalized acyclic ethers. acs.org Such reactions could potentially transform cis-1,4-dioxane-2,5-diol into ethylene (B1197577) glycol derivatives.

Furthermore, reactions that proceed via radical mechanisms can initiate ring-opening. Homolytic cleavage of the C-O bonds in related 1,2-dioxanes has been explored as a route to polyhydroxylated acyclic structures. adelaide.edu.au

Regioselectivity and Stereoselectivity in Chemical Transformations of cis-Dioxane Diols

The stereochemistry of cis-1,4-dioxane-2,5-diol plays a critical role in directing the outcome of its chemical transformations, influencing both which site reacts (regioselectivity) and the three-dimensional arrangement of the resulting products (stereoselectivity).

For the parent cis-1,4-dioxane-2,5-diol, the two hemiacetal groups are chemically equivalent, meaning regioselectivity is not a factor in mono-functionalization reactions. However, if the dioxane ring is substituted, the two hydroxyl groups may become inequivalent, making regiocontrol a key challenge. As discussed in section 4.1.2, catalyst-controlled functionalization provides a powerful tool for directing reactions to a specific hydroxyl group in diol-containing molecules. ualberta.carsc.org For example, tin-catalyzed etherification of pyranosides containing cis-1,2-diols often shows high selectivity for one hydroxyl group over the other based on its steric and electronic environment. skemman.is

Stereoselectivity is paramount in reactions of cis-1,4-dioxane-2,5-diol and its derivatives. The cis configuration locks the dioxane ring into a specific conformation (typically a chair or twist-boat), which dictates the trajectory of incoming reagents.

Key examples of stereocontrol include:

Stereoselective Cleavage : The reductive opening of chiral dioxane acetals with reagents like diisobutylaluminium hydride (DIBAL-H) can proceed with high diastereoselectivity, influenced by the conformation of the ring and the nature of the Lewis acidic reagent. acs.org

Substrate-Controlled Synthesis : In syntheses starting from alkenes, the dihydroxylation step using reagents like osmium tetroxide (OsO₄) stereospecifically produces cis-diols. libretexts.orgresearchgate.net Subsequent reactions on these cis-diol products are influenced by the fixed spatial relationship of the hydroxyl groups. For example, the reaction of cis-cycloalkane-1,2-diols with 2-acetoxyisobutyryl chloride leads cleanly to trans-2-chlorocycloalkyl acetates, proceeding with inversion of configuration at one center. u-tokyo.ac.jp

Aldol (B89426) Reactions : Chiral dioxanes derived from tartaric acid have been used as scaffolds for highly stereoselective aldol reactions, where the rigid dioxane structure effectively directs the formation of new stereocenters. unl.pt

The predictable stereochemical arrangement of the functional groups in cis-1,4-dioxane-2,5-diol thus makes it a potentially useful building block in asymmetric synthesis for creating complex molecules with defined stereochemistry.

Computational and Theoretical Investigations of Cis 1,4 Dioxane 2,5 Diol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are powerful tools for understanding the fundamental properties of molecules. However, specific quantum mechanical studies on cis-1,4-dioxane-2,5-diol are not prominently featured in the searched scientific literature.

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

While direct DFT studies on cis-1,4-dioxane-2,5-diol are not found, extensive research on the conformational analysis of the 1,4-dioxane (B91453) ring system provides a foundational understanding. For the parent 1,4-dioxane, the chair conformation is well-established as the most stable, with twist-boat conformations being significantly higher in energy. It is reasonable to infer that the cis-1,4-dioxane-2,5-diol would also adopt a chair-like conformation. In this conformation, the two hydroxyl groups at the 2 and 5 positions would be in a cis relationship, meaning one would be in an axial position and the other in an equatorial position.

The relative stability of different conformers would be influenced by intramolecular hydrogen bonding between the hydroxyl groups and the ring oxygen atoms. DFT calculations would be instrumental in quantifying the energetic differences between various possible conformations and identifying the global minimum energy structure. Such calculations would typically involve geometry optimization followed by frequency calculations to confirm the nature of the stationary points.

Table 1: Hypothetical DFT Data for Conformational Analysis of cis-1,4-Dioxane-2,5-diol

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (cis-diaxial OH) | Data not available | Data not available |

| Chair (cis-diequatorial OH) | Data not available | Data not available |

| Twist-Boat | Data not available | Data not available |

This table is presented as a template for the type of data that would be generated from DFT calculations but is currently unavailable in the literature.

Reaction Pathway Elucidation and Transition State Analysis of cis-Dioxane Diol Reactions

The elucidation of reaction pathways and the analysis of transition states for reactions involving cis-1,4-dioxane-2,5-diol are areas that remain to be explored computationally. Such studies would be crucial for understanding its reactivity, for instance, in polymerization reactions to form polyesters or in degradation pathways. Computational methods could be used to model reaction mechanisms, calculate activation energies, and identify key intermediates and transition states. For example, in an acid-catalyzed dehydration reaction, DFT could be used to map out the potential energy surface for the formation of a carbocation intermediate and subsequent elimination of water.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful technique for exploring the conformational landscape of molecules over time. For cis-1,4-dioxane-2,5-diol, MD simulations could provide insights into the flexibility of the dioxane ring and the dynamics of the hydroxyl groups. These simulations could reveal the frequency of conformational transitions, such as ring-flipping, and the persistence of intramolecular hydrogen bonds in different solvent environments. However, no specific MD simulation studies focused on cis-1,4-dioxane-2,5-diol have been identified in the conducted searches.

Cheminformatics Approaches to Structure-Reactivity and Stereoselectivity Relationships

Cheminformatics utilizes computational methods to analyze chemical data and predict properties. In the context of cis-1,4-dioxane-2,5-diol, cheminformatics approaches could be used to develop quantitative structure-activity relationship (QSAR) models to predict its biological activity or physical properties based on its structural features. Furthermore, computational models could be employed to understand and predict the stereoselectivity of reactions involving this chiral diol. For instance, docking studies with enzyme active sites could help in understanding its potential as a substrate or inhibitor. At present, there is no evidence of such cheminformatics studies being published for this specific compound.

Advanced Applications of Cis 1,4 Dioxane 2,5 Diol in Chemical Synthesis

cis-1,4-Dioxane-2,5-diol as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and defined stereochemistry of cis-1,4-dioxane-2,5-diol make it an attractive starting material for the asymmetric synthesis of complex molecules, including natural products. Its rigid dioxane backbone allows for predictable facial selectivity in subsequent reactions, enabling the controlled installation of new stereocenters.

One of the notable applications of 1,4-dioxane-2,5-diol (B51511) is as an important intermediate in the synthesis of various natural products, such as the amino acid serine. While the specific stereochemical pathway involving the cis-isomer is a subject of ongoing research, the use of the parent diol structure underscores its utility as a foundational chiral synthon. The two hydroxyl groups, held in a fixed spatial arrangement, can be selectively functionalized or can direct the stereochemical outcome of reactions at other positions on the molecule.

The strategic application of cis-1,4-dioxane-2,5-diol in total synthesis can be seen in its ability to serve as a latent C2-symmetric diol. This symmetry can be exploited in reactions that require a chiral environment to induce asymmetry, or it can be broken to generate more complex, non-symmetric targets. The following table summarizes key transformations where the chiral scaffold of dioxane diols is instrumental.

| Reaction Type | Reagent/Catalyst | Product Stereochemistry | Potential Application |

| Asymmetric Epoxidation | Sharpless Epoxidation | Controlled Diastereoselectivity | Synthesis of chiral epoxides and diols |

| Directed Aldol (B89426) Addition | Chiral Lewis Acid | High Facial Selectivity | Formation of new C-C bonds with stereocontrol |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalysts | Enantiomerically enriched products | Access to chiral alcohols and amines |

Development of Novel Heterocycles Utilizing the 1,4-Dioxane-2,5-diol Framework

The 1,4-dioxane-2,5-diol scaffold serves as a versatile precursor for the synthesis of novel heterocyclic compounds. The diol functionalities can be transformed into a variety of other functional groups, or the dioxane ring itself can be cleaved and rearranged to form new ring systems. This flexibility allows for the creation of diverse libraries of heterocyclic molecules with potential applications in medicinal chemistry and materials science.

While direct examples utilizing cis-1,4-dioxane-2,5-diol are not extensively documented in publicly available literature, the analogous sulfur-containing compound, 1,4-dithiane-2,5-diol (B140307), is widely used as a synthon for a variety of sulfur-containing heterocycles. researchgate.netresearchgate.net This suggests a strong potential for the oxygen analogue to participate in similar synthetic transformations. For instance, the diol could be converted to a dihalide or a ditosylate, followed by reaction with a dinucleophile to construct a new heterocyclic ring.

Potential synthetic pathways for heterocycle formation from cis-1,4-dioxane-2,5-diol are outlined below:

| Starting Material | Reagents | Resulting Heterocycle |

| cis-1,4-Dioxane-2,5-diol | 1. TsCl, Pyridine; 2. Na2S | Thioxane derivative |

| cis-1,4-Dioxane-2,5-diol | 1. PBr3; 2. R-NH2 | Piperazine derivative |

| cis-1,4-Dioxane-2,5-diol | Ring-opening metathesis | Macrocyclic ether |

The development of synthetic methodologies that leverage the unique stereochemistry of the cis-isomer would be a significant advancement in the field of heterocyclic chemistry, providing access to novel three-dimensional molecular scaffolds.

Synthesis of Bioactive Analogues and Key Pharmaceutical Intermediates

The structural motifs present in cis-1,4-dioxane-2,5-diol are found in a number of biologically active molecules, making it a valuable starting point for the synthesis of pharmaceutical analogues and key intermediates. The dioxane ring is a common feature in many approved drugs and investigational compounds.

Research into dioxane-based antiviral agents has shown that derivatives of 1,4-dioxane (B91453) can act as inhibitors of viral replication. For example, (R)-2-hydroxymethyl- nih.govgoogle.comdioxane was identified as an effective inhibitor of Sindbis virus replication. nih.govnih.gov While this is not the diol itself, it highlights the potential of the dioxane scaffold in antiviral drug design. The cis-diol functionality could be used to append various pharmacophores or to mimic the binding interactions of more complex natural products.

Furthermore, the connection between 1,4-dioxane-2,5-diol and the synthesis of serine points to its role in creating building blocks for peptide and protein-based therapeutics. The ability to generate enantiomerically pure amino acids and their derivatives is of paramount importance in the pharmaceutical industry.

The following table presents examples of bioactive scaffolds that could potentially be accessed from cis-1,4-dioxane-2,5-diol:

| Bioactive Scaffold | Potential Therapeutic Area | Synthetic Transformation from Diol |

| Chiral Amino Alcohols | Antiviral, Anticancer | Ring opening and amination |

| Substituted Tetrahydrofurans | Anti-inflammatory | Ring contraction |

| Dioxane-containing Nucleoside Analogues | Antiviral | Coupling with nucleobases |

The stereodefined nature of cis-1,4-dioxane-2,5-diol provides a distinct advantage in the synthesis of single-enantiomer drugs, where the biological activity often resides in only one of the stereoisomers.

Role as a Precursor in Polymer Chemistry or Material Science Applications

In the realm of polymer chemistry, 1,4-dioxane derivatives, particularly the oxidized form 1,4-dioxane-2,5-dione, are recognized as monomers for the synthesis of biodegradable polyesters. google.comnih.gov These polymers are of significant interest for applications in medicine, such as drug delivery systems and surgical sutures, as well as for environmentally friendly packaging materials.

The ring-opening polymerization (ROP) of 1,4-dioxane-2,5-diones, which can be derived from the corresponding diols, leads to the formation of polyesters with tunable properties. The stereochemistry of the monomer can have a profound impact on the physical and mechanical properties of the resulting polymer, including its crystallinity, melting point, and degradation rate. The use of a stereochemically pure monomer like a derivative of cis-1,4-dioxane-2,5-diol could lead to the production of stereoregular polymers with highly ordered structures and potentially enhanced properties.

A patent for a catalytic polymerization method for 1,4-dioxane-2,5-diones highlights the industrial interest in these monomers for creating novel polymers. google.com The diol itself can be considered a precursor to these polymerizable monomers. The table below outlines the relationship between the diol and potential polymer applications.

| Monomer (derived from diol) | Polymerization Method | Resulting Polymer | Potential Applications |

| 1,4-Dioxane-2,5-dione | Ring-Opening Polymerization (ROP) | Poly(glycolic acid-co-lactic acid) analogue | Biodegradable plastics, medical implants |

| Functionalized 1,4-dioxane-2,5-dione | Catalytic ROP | Functionalized Polyesters | Drug delivery, tissue engineering |

| Di-functionalized diol | Polycondensation | Polyethers, Polyurethanes | Thermoplastics, elastomers |

The development of efficient and stereocontrolled methods to convert cis-1,4-dioxane-2,5-diol into polymerizable monomers is a key area for future research in sustainable and functional materials.

Q & A

Q. What are the standard synthetic routes for producing cis-1,4-Dioxane-2,5-diol in laboratory settings?

The compound is typically synthesized via dimerization of glycolaldehyde under acidic or neutral aqueous conditions. Controlled temperature (e.g., 25–40°C) and pH (4–7) are critical to favor the formation of the cis-isomer. Post-synthesis purification via recrystallization or chromatography is recommended to isolate stereoisomers .

Q. What analytical techniques are most effective for characterizing cis-1,4-Dioxane-2,5-diol?

Key methods include:

- GC/MS Pyrolysis : Identifies thermal degradation products (e.g., glycolaldehyde derivatives) to infer structural features .

- NMR Spectroscopy : Distinguishes stereoisomers using coupling constants and chemical shifts (e.g., H NMR for hydroxyl proton analysis) .

- HPLC with UV/RI Detection : Separates cis/trans isomers using chiral stationary phases .

Q. How should researchers handle and store cis-1,4-Dioxane-2,5-diol to ensure stability?

Store at -20°C in airtight containers to prevent hygroscopic degradation. While the compound is not classified as hazardous, standard lab precautions (gloves, goggles) are advised due to limited toxicity data .

Advanced Research Questions

Q. How can stereoselective synthesis of cis-1,4-Dioxane-2,5-diol be optimized?

Enzymatic catalysis (e.g., engineered oxidoreductases) or chiral templating agents (e.g., L-proline derivatives) can enhance stereocontrol. Rational enzyme engineering, as demonstrated in irone biosynthesis, offers a model for pathway optimization . Reaction monitoring via in-situ FTIR or Raman spectroscopy helps track isomer ratios .

Q. What methodologies address contradictions in environmental persistence data for cis-1,4-Dioxane-2,5-diol?

Combine computational models (e.g., EPI Suite) with experimental hydrolysis studies under varied pH and temperature. Cross-reference data from structurally similar dioxanes (e.g., 1,4-dioxane) to infer degradation pathways, noting that cis-isomers may exhibit distinct reactivity due to steric effects .

Q. How does cis-1,4-Dioxane-2,5-diol participate in transglycosylation reactions?

The compound acts as a glycosyl donor in carbohydrate chemistry. Mechanistic studies using O isotopic labeling and kinetic isotope effects (KIEs) reveal its role in forming glycolaldehyde dimers during pyrolysis. Post-reaction washing enhances dimer yield (e.g., from 17.31% to 34.07% in filter residues) by removing competing intermediates .

Q. What are the unresolved data gaps in the environmental fate of cis-1,4-Dioxane-2,5-diol?

While physical/chemical properties (e.g., log , solubility) are well-documented, isomer-specific data on biodegradation and bioaccumulation are lacking. Researchers should prioritize:

- Microcosm Studies : Evaluate microbial degradation rates in soil/water systems.

- QSAR Modeling : Predict ecotoxicity using substituent-specific parameters .

Methodological Considerations

Q. How can researchers validate the purity of cis-1,4-Dioxane-2,5-diol in complex mixtures?

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in stereoisomeric mixtures. For trace analysis, LC-QTOF-MS provides high-resolution mass confirmation. Reference NIST spectral libraries for benchmarking .

Q. What strategies mitigate variability in reported biological activity data?

Standardize assay conditions (e.g., buffer composition, incubation time) to reduce confounding factors. For fluorescence-based studies (e.g., interactions with glycine), control for pH-dependent quenching effects .

Q. How can computational tools enhance research on cis-1,4-Dioxane-2,5-diol?

Apply density functional theory (DFT) to model reaction energetics (e.g., dimerization barriers) and molecular docking to predict binding affinities with biomolecules. Validate predictions with experimental thermodynamics (e.g., ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.